6-(4-Formylphenoxy)hexanoic acid
Overview
Description
6-(4-Formylphenoxy)hexanoic acid is an organic compound characterized by a hexanoic acid chain attached to a phenoxy group, which in turn is substituted with a formyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-formylphenoxy)hexanoic acid typically involves the reaction of p-hydroxybenzaldehyde with 6-bromohexanoic acid. The reaction is carried out in acetonitrile under reflux conditions, resulting in the formation of the desired product in good yield . The reaction can be monitored using thin-layer chromatography (TLC) and the product can be purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Formylphenoxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products:
Oxidation: 6-(4-Carboxyphenoxy)hexanoic acid.
Reduction: 6-(4-Hydroxyphenoxy)hexanoic acid.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Formylphenoxy)hexanoic acid has several applications in scientific research:
Biology: The compound can be used to modify biomolecules for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-formylphenoxy)hexanoic acid largely depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the phenoxy group can undergo electrophilic substitution. These reactions enable the compound to interact with various molecular targets, facilitating its use in synthetic and biological applications .
Comparison with Similar Compounds
- 6-(4-Formylphenyl)(methyl)amino)hexanoic acid
- 4-Styrylcoumarin derivatives
Comparison: 6-(4-Formylphenoxy)hexanoic acid is unique due to its combination of a formyl group and a phenoxy group attached to a hexanoic acid chain. This structure allows for versatile chemical reactivity and a wide range of applications. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and functional group compatibility .
Properties
IUPAC Name |
6-(4-formylphenoxy)hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-10-11-5-7-12(8-6-11)17-9-3-1-2-4-13(15)16/h5-8,10H,1-4,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXVEWORHFTAMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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